3-(4-Fluoro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine
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Overview
Description
3-(4-Fluoro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine: is a chemical compound with the molecular formula C16H14F2N4S. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine typically involves the reaction of 4-fluorobenzyl chloride with 4-mercaptopyridine in the presence of a base to form the intermediate 4-fluorobenzylsulfanyl-pyridine. This intermediate is then reacted with 4-amino-1,2,4-triazole under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and green chemistry approaches to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole or pyridine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent for various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the development of new agrochemicals and as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- 3-(4-Fluoro-benzylsulfanyl)-5-methyl-[1,2,4]triazol-4-ylamine
- 3-(2-Fluoro-benzylsulfanyl)-[1,2,4]triazol-4-ylamine
- 3-(2-Chloro-4-fluoro-benzylsulfanyl)-5-difluoromethyl-[1,2,4]triazol-4-ylamine .
Comparison:
- Structural Differences: The presence of different substituents on the benzyl or triazole rings can significantly influence the compound’s chemical and biological properties.
- Biological Activity: Variations in the substituents can lead to differences in enzyme inhibition, receptor binding, and overall biological activity.
- Chemical Reactivity: The reactivity of the compound in various chemical reactions can also be affected by the nature and position of the substituents .
Properties
CAS No. |
575460-68-3 |
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Molecular Formula |
C14H12FN5S |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12FN5S/c15-12-3-1-10(2-4-12)9-21-14-19-18-13(20(14)16)11-5-7-17-8-6-11/h1-8H,9,16H2 |
InChI Key |
JXONMNNFVUUPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2N)C3=CC=NC=C3)F |
solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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